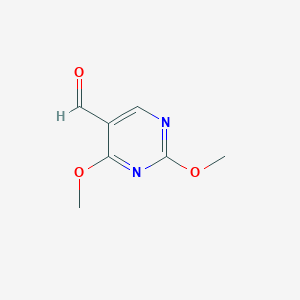

2,4-Dimethoxypyrimidine-5-carbaldehyde

概要

説明

メトプレン酸は、幼若ホルモン類似体として知られる化学化合物です。 主に昆虫成長調整剤として使用され、昆虫のライフサイクルを阻害し、成虫になることや繁殖することを防ぎます 。 メトプレン酸は、かすかな果実の香りのする琥珀色の液体であり、害虫駆除製品で広く使用されています .

2. 製法

合成経路と反応条件: メトプレン酸は、様々な化学反応によって合成することができます。一般的な方法の1つには、触媒の存在下で2,4-ドデカジエン酸とイソプロピルアルコールをエステル化する方法があります。 反応は通常還流条件下で行われ、生成物は蒸留によって精製されます .

工業的生産方法: 工業的には、メトプレン酸は大規模なエステル化プロセスを用いて生産されます。反応条件は、収率と純度を最大限に高めるように最適化されています。 高純度の試薬と制御された反応環境の使用により、メトプレン酸の一貫した生産が保証されます .

3. 化学反応の分析

反応の種類: メトプレン酸は、以下を含む様々な化学反応を起こします。

酸化: メトプレン酸は、酸化されて対応するケトンまたはアルデヒドを形成することができます。

還元: 還元反応は、メトプレン酸を対応するアルコールに変換することができます。

置換: メトプレン酸は、置換反応を起こすことができ、官能基が他の基と置換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。

主要な生成物:

酸化: ケトンとアルデヒドの生成。

還元: アルコールの生成。

置換: 様々な置換誘導体の生成

準備方法

Synthetic Routes and Reaction Conditions: Methoprene acid can be synthesized through various chemical reactions. One common method involves the esterification of 2,4-dodecadienoic acid with isopropyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, methoprene acid is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistent production of methoprene acid .

化学反応の分析

Types of Reactions: Methoprene acid undergoes various chemical reactions, including:

Oxidation: Methoprene acid can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert methoprene acid to its corresponding alcohols.

Substitution: Methoprene acid can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones and aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives

科学的研究の応用

Medicinal Chemistry

2,4-Dimethoxypyrimidine-5-carbaldehyde serves as a precursor for synthesizing biologically active compounds. Its derivatives have shown potential in:

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation . For instance, compounds derived from this compound have been tested for their ability to inhibit microtubule dynamics, a crucial process in cancer cell division.

- Antiviral Properties : Some studies suggest that pyrimidine derivatives exhibit antiviral activities, particularly against HIV-1 integrase . The modification of the pyrimidine ring can enhance the efficacy of these compounds as potential antiviral agents.

Agrochemicals

The compound is also explored for its applications in agrochemicals. Pyrimidine derivatives are known to possess herbicidal and fungicidal properties. The incorporation of this compound into formulations can lead to the development of new agrochemical products that target specific pests or diseases affecting crops .

Material Science

In material science, this compound plays a role in synthesizing polymers and other materials with desirable properties. Its ability to form cross-linked structures through reactions with other monomers makes it a candidate for producing advanced materials with enhanced mechanical properties .

Data Tables

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, derivatives of this compound were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited significant inhibition of cancer cell lines, demonstrating the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Agrochemical Development

A collaborative project between academic institutions and agricultural companies focused on developing new herbicides based on pyrimidine derivatives. The research highlighted the effectiveness of formulations containing this compound against specific weed species, leading to further optimization and field trials.

作用機序

メトプレン酸は、幼若ホルモン類似体として働き、昆虫の天然ホルモンを模倣しています。特定の受容体に結合し、成長と発達の正常なホルモン調節を阻害します。これにより、昆虫は脱皮、産卵、孵化、成虫への発育を阻害されます。 分子標的には、幼若ホルモン受容体と関連するシグナル伝達経路が含まれます .

類似化合物:

ヒドロプレン: 昆虫成長調整剤として使用される別の幼若ホルモン類似体。

キノプレン: メトプレン酸と構造と機能が似ています。

ピリプロキシフェン: 害虫駆除における同様の応用を持つ幼若ホルモン類似体。

比較: メトプレン酸は、昆虫のライフサイクルを阻害する際の特定の結合親和性と有効性に特徴があります。ヒドロプレンとキノプレンと比較して、メトプレン酸はより幅広い活性を持ち、様々な害虫駆除用途で広く使用されています。 ピリプロキシフェンは、似ていますが、異なる分子標的と経路を持っています .

類似化合物との比較

Hydroprene: Another juvenile hormone analog used as an insect growth regulator.

Kinoprene: Similar in structure and function to methoprene acid.

Pyriproxyfen: A juvenile hormone analog with similar applications in pest control.

Comparison: Methoprene acid is unique in its specific binding affinity and effectiveness in disrupting the insect life cycle. Compared to hydroprene and kinoprene, methoprene acid has a broader spectrum of activity and is more widely used in various pest control applications. Pyriproxyfen, while similar, has different molecular targets and pathways .

生物活性

Overview

2,4-Dimethoxypyrimidine-5-carbaldehyde (CAS No. 52606-02-7) is a pyrimidine derivative known for its diverse biological activities and potential applications in medicinal chemistry. This compound features two methoxy groups and an aldehyde functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 168.15 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 52606-02-7 |

| LogP | 1.75 |

Research indicates that this compound may interact with various biological systems through enzyme inhibition and modulation of biochemical pathways:

- Target Enzymes : It is hypothesized that this compound may inhibit dihydrofolate reductase (DHFR), similar to other pyrimidine derivatives, disrupting nucleotide synthesis essential for cell growth and survival .

- Biochemical Pathways : Inhibition of DHFR could lead to altered folate metabolism, affecting DNA synthesis and cellular proliferation.

Antimicrobial Activity

Studies have demonstrated the antimicrobial potential of this compound, particularly against various bacterial strains. The compound has shown promising results in inhibiting the growth of pathogens, suggesting its potential as an antimicrobial agent.

- Case Study : In a study evaluating several pyrimidine derivatives, this compound exhibited significant antibacterial activity against Gram-positive bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its structural similarity to nucleobases suggests it could interfere with nucleic acid synthesis in cancer cells.

- Research Findings : A study highlighted that derivatives of pyrimidines, including this compound, were effective in reducing tumor growth in animal models .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the functionalization of pyrimidine rings. Notably, the presence of methoxy groups allows for further derivatization to enhance biological activity.

Common Synthesis Routes

- Starting Materials : The synthesis typically begins with readily available pyrimidine precursors.

- Reagents Used : Common reagents include methanol for methoxy group introduction and various oxidizing agents for aldehyde formation.

| Synthesis Method | Description |

|---|---|

| Method A | Nucleophilic substitution on pyrimidine derivatives |

| Method B | Oxidation followed by methylation |

特性

IUPAC Name |

2,4-dimethoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTAWJHBACJZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344548 | |

| Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52606-02-7 | |

| Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。